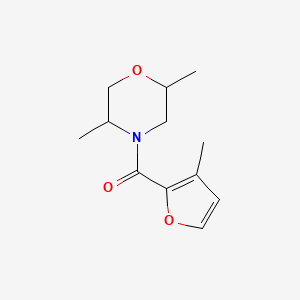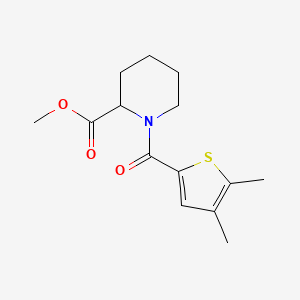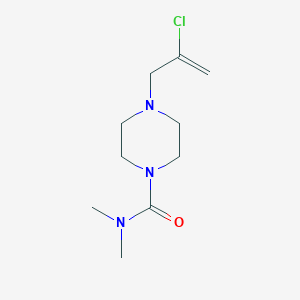
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is not yet fully understood, but studies have suggested that it may act through the inhibition of certain enzymes and signaling pathways. For example, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant properties. In vitro studies have demonstrated that (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is its relatively simple synthesis method, which allows for the production of large quantities of the compound in a cost-effective manner. Additionally, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with in laboratory experiments. However, one limitation of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone. One potential direction is the development of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of novel polymers and materials using (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone as a building block. Additionally, further studies are needed to fully elucidate the mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone and its potential applications in other fields, such as agriculture and environmental science.
合成方法
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylmorpholine with 3-methylfuran-2-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone in high purity and yield.
科学研究应用
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In material science, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been used to synthesize novel polymers with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been used as a building block for the synthesis of complex molecules.
属性
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-4-5-15-11(8)12(14)13-6-10(3)16-7-9(13)2/h4-5,9-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPXNGVMHULHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)



![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)

